molecular formula C18H19NO B5782777 N-cyclopentyl-2-biphenylcarboxamide

N-cyclopentyl-2-biphenylcarboxamide

Cat. No.: B5782777
M. Wt: 265.3 g/mol
InChI Key: UJTVZASACOEBIH-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-biphenylcarboxamide is a synthetic carboxamide derivative featuring a cyclopentyl group attached to the amide nitrogen and a biphenyl moiety at the 2-position of the carboxamide backbone. Carboxamides are widely studied for their roles in medicinal chemistry, particularly in modulating solubility, bioavailability, and target binding through steric and electronic effects .

Properties

IUPAC Name

N-cyclopentyl-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18(19-15-10-4-5-11-15)17-13-7-6-12-16(17)14-8-2-1-3-9-14/h1-3,6-9,12-13,15H,4-5,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTVZASACOEBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with N-cyclopentyl-2-biphenylcarboxamide and highlight critical differences:

Compound Name CAS Reg. No. Molecular Formula Molecular Weight Key Substituents Source
N-(1-Phenylethyl)cyclohexanecarboxamide 35665-26-0 C₁₅H₂₁NO 231.33 Cyclohexane ring, phenethyl-N-substituent
N-(2-Phenylethyl)cyclopentanecarboxamide 544663-39-0 C₁₄H₁₉NO 217.31 Cyclopentane ring, phenethyl-N-substituent
N-(Cyclooctylideneamino)-2-phenylcyclopropane-1-carboxamide 438454-28-5 C₁₈H₂₄N₂O 284.40 Cyclopropane ring, cyclooctylideneamino group
Key Observations:

Ring Size and Conformation: The cyclopentane ring in N-(2-phenylethyl)cyclopentanecarboxamide confers reduced steric hindrance compared to the cyclohexane ring in N-(1-phenylethyl)cyclohexanecarboxamide . This difference may enhance conformational flexibility and influence binding to hydrophobic pockets in biological targets.

This could enhance membrane permeability but reduce aqueous solubility .

Amide Nitrogen Substituents: N-Cyclopentyl (target) vs.

Physicochemical Properties (Inferred from Analogs)

  • Solubility : Cyclopentane-based analogs (e.g., 544663-39-0 ) likely exhibit moderate solubility in organic solvents due to their balanced hydrophobicity. The biphenyl group in the target compound may further reduce aqueous solubility.
  • Hydrogen Bonding: The absence of polar groups in N-cyclopentyl derivatives (vs. N-phenethyl) may decrease hydrogen-bond donor capacity, impacting target engagement .

Q & A

Basic: What are the standard synthetic routes for N-cyclopentyl-2-biphenylcarboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a biphenylcarboxylic acid derivative with cyclopentylamine. A common method includes activating the carboxylic acid group using reagents like thionyl chloride (to form an acyl chloride) followed by reaction with cyclopentylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization strategies include:

  • Temperature control : Maintaining low temperatures (0–5°C) during acylation to minimize side reactions like over-hydrolysis .
  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for their inertness and ability to dissolve polar intermediates .
  • Catalysis : Palladium-based catalysts may enhance coupling efficiency in biphenyl precursor synthesis .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Structural validation employs:

  • X-ray crystallography : Resolves bond lengths and stereochemistry (e.g., Acta Crystallographica studies on analogous carboxamides) .
  • Spectroscopic techniques :
    • NMR : 1H^1H and 13C^{13}C NMR confirm proton environments and carbonyl connectivity (e.g., cyclopentyl CH2_2 groups at δ 1.5–2.0 ppm) .
    • IR : A strong absorption band near 1650 cm1^{-1} confirms the amide C=O stretch .

Advanced: How can computational models predict the pharmacokinetics of this compound?

Answer:
Computational tools like molecular dynamics (MD) and Quantitative Structure-Activity Relationship (QSAR) models leverage:

  • LogP values : Predicted using software like MarvinSuite to assess lipophilicity and membrane permeability .
  • ADME profiling : Tools like SwissADME calculate parameters such as topological polar surface area (TPSA) to predict blood-brain barrier penetration (e.g., TPSA < 60 Å2^2 suggests high absorption) .
  • Docking studies : AutoDock Vina evaluates binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Advanced: What strategies address contradictory bioactivity data in studies of this compound?

Answer:
Contradictions often arise from assay variability or structural analogs . Mitigation approaches include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., fixed cell lines, serum concentrations) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
  • Structural benchmarking : Compare activity against well-characterized analogs (e.g., N-cyclopentyl vs. N-cyclohexyl carboxamides) to isolate substituent effects .

Basic: What in vitro assays are used to assess the biological activity of this compound?

Answer:
Common assays include:

  • Enzyme inhibition assays : Measure IC50_{50} values against targets like kinases or proteases using fluorogenic substrates .
  • Cell viability assays : MTT or resazurin-based tests quantify cytotoxicity in cancer cell lines (e.g., IC50_{50} < 10 µM suggests therapeutic potential) .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3H^3H-labeled ligands for GPCRs) determine Ki_i values .

Advanced: How does modifying substituents on the biphenyl moiety affect biological activity?

Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing groups (EWGs) : Nitro or halide substituents enhance binding to electrophilic enzyme pockets (e.g., tyrosine kinases) but may reduce solubility .
  • Steric effects : Bulky groups at the ortho position hinder rotation, improving selectivity for planar binding sites (e.g., DNA intercalation) .
  • Hydrogen-bond donors : Amine or hydroxyl groups at the para position increase interactions with polar residues (e.g., serine proteases) .

Basic: How can researchers evaluate the solubility and stability of this compound under physiological conditions?

Answer:

  • Solubility testing : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via HPLC .
  • Stability assays :
    • Thermal stability : TGA/DSC monitors decomposition temperatures .
    • Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) quantifies degradation products .

Advanced: How is isotopic labeling (e.g., 14C^{14}C14C) applied in metabolic studies of this compound?

Answer:

  • Synthetic incorporation : Introduce 14C^{14}C-labeled cyclopentyl groups via reductive amination using NaBH4_4/14C^{14}C-formaldehyde .
  • Tracing metabolites : LC-MS coupled with scintillation counting identifies labeled metabolites in hepatocyte incubations .
  • Autoradiography : Visualizes tissue distribution in rodent models .

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